molecular formula C25H24N4O6 B2387584 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1105225-64-6

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2387584
CAS No.: 1105225-64-6
M. Wt: 476.489
InChI Key: UOHIHHIURNEATQ-UHFFFAOYSA-N
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Description

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-4-34-18-10-8-17(9-11-18)26-22(30)15-29-13-5-6-19(25(29)31)24-27-23(28-35-24)16-7-12-20(32-2)21(14-16)33-3/h5-14H,4,15H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHIHHIURNEATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with the pyridin-2-one moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C19H26N4O4C_{19}H_{26}N_{4}O_{4}, and it features several functional groups, including an oxadiazole ring and a pyridine derivative. The presence of the 3,4-dimethoxyphenyl group significantly influences its chemical reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chemical properties make it a subject of study for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

Research has indicated that 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide exhibits significant biological activity. Studies are ongoing to investigate its interactions with various biological targets, including enzymes and receptors.

Medicine

The compound is being explored for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest it may possess anticancer properties. For instance, related compounds in the oxadiazole family have demonstrated efficacy against various cancer cell lines .
  • Antimicrobial Properties : There is ongoing research into its effectiveness against bacterial and fungal pathogens .

Industrial Applications

Due to its unique structure and properties, this compound may find applications in materials science and pharmaceuticals. Its potential as a precursor for drug development is particularly noteworthy.

Anticancer Studies

Recent studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell growth significantly. For example, a related oxadiazole compound demonstrated percent growth inhibitions ranging from 51% to 86% against various cancer cell lines . Such findings underscore the potential of 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 1,2,4-oxadiazole and pyridin-2-one, such as:

  • 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • Pyridin-2-one derivatives with various substituents

Uniqueness

What sets 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties.

Biological Activity

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological properties based on various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H20N4O7C_{21}H_{20}N_{4}O_{7} with a molecular weight of 440.41 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with oxadiazole and pyridine moieties exhibit significant anticancer properties. The presence of the methoxyphenyl group enhances cytotoxicity against various cancer cell lines. For example, studies have shown that related compounds demonstrate IC50 values comparable to established anticancer drugs like doxorubicin .

2. Antimicrobial Properties

Compounds similar to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide have been evaluated for their antibacterial and antifungal activities. The oxadiazole moiety is particularly noted for enhancing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

3. Anticonvulsant Effects

Some derivatives of oxadiazole compounds have shown promise in the treatment of epilepsy and seizure disorders. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Oxadiazole derivativeAnticancer<10 µM
Pyridine-based compoundAntimicrobial15 µg/mL
Oxadiazole-pyridine hybridAnticonvulsantED50 = 20 mg/kg

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
  • Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and microbial resistance.

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